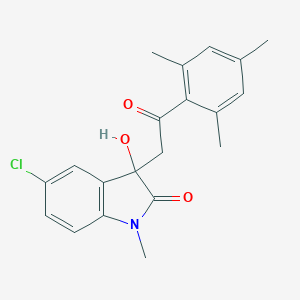![molecular formula C22H25NO3 B272163 3-hydroxy-3-[2-oxo-2-(2,4,5-trimethylphenyl)ethyl]-1-propyl-1,3-dihydro-2H-indol-2-one](/img/structure/B272163.png)
3-hydroxy-3-[2-oxo-2-(2,4,5-trimethylphenyl)ethyl]-1-propyl-1,3-dihydro-2H-indol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-hydroxy-3-[2-oxo-2-(2,4,5-trimethylphenyl)ethyl]-1-propyl-1,3-dihydro-2H-indol-2-one, also known as Ro 31-8220, is a small molecule inhibitor of protein kinase C (PKC). PKC is a family of enzymes that play a crucial role in cellular signaling pathways, regulating various cellular processes, such as cell growth, differentiation, and apoptosis. Ro 31-8220 has been widely used in scientific research to investigate the role of PKC in various physiological and pathological conditions.
Mechanism of Action
3-hydroxy-3-[2-oxo-2-(2,4,5-trimethylphenyl)ethyl]-1-propyl-1,3-dihydro-2H-indol-2-one 31-8220 inhibits the activity of PKC by binding to the ATP-binding site of the enzyme. By doing so, it prevents the phosphorylation of downstream substrates, thereby blocking the cellular signaling pathways regulated by PKC.
Biochemical and Physiological Effects:
3-hydroxy-3-[2-oxo-2-(2,4,5-trimethylphenyl)ethyl]-1-propyl-1,3-dihydro-2H-indol-2-one 31-8220 has been shown to have various biochemical and physiological effects, depending on the cellular context and the PKC isoform targeted. It has been shown to inhibit cell proliferation, induce apoptosis, suppress inflammation, and modulate ion channels and neurotransmitter release.
Advantages and Limitations for Lab Experiments
3-hydroxy-3-[2-oxo-2-(2,4,5-trimethylphenyl)ethyl]-1-propyl-1,3-dihydro-2H-indol-2-one 31-8220 is a potent and selective inhibitor of PKC, making it a valuable tool for investigating the role of PKC in various cellular and physiological processes. However, its effectiveness and specificity may vary depending on the cellular context and the PKC isoform targeted. Additionally, 3-hydroxy-3-[2-oxo-2-(2,4,5-trimethylphenyl)ethyl]-1-propyl-1,3-dihydro-2H-indol-2-one 31-8220 may have off-target effects on other enzymes, which should be taken into consideration when interpreting the results of experiments.
Future Directions
1. Investigating the role of PKC in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, using 3-hydroxy-3-[2-oxo-2-(2,4,5-trimethylphenyl)ethyl]-1-propyl-1,3-dihydro-2H-indol-2-one 31-8220 as a tool.
2. Exploring the potential therapeutic applications of 3-hydroxy-3-[2-oxo-2-(2,4,5-trimethylphenyl)ethyl]-1-propyl-1,3-dihydro-2H-indol-2-one 31-8220 in cancer and cardiovascular diseases.
3. Developing more potent and selective PKC inhibitors based on the structure of 3-hydroxy-3-[2-oxo-2-(2,4,5-trimethylphenyl)ethyl]-1-propyl-1,3-dihydro-2H-indol-2-one 31-8220.
4. Investigating the potential off-target effects of 3-hydroxy-3-[2-oxo-2-(2,4,5-trimethylphenyl)ethyl]-1-propyl-1,3-dihydro-2H-indol-2-one 31-8220 on other enzymes and cellular processes.
Synthesis Methods
3-hydroxy-3-[2-oxo-2-(2,4,5-trimethylphenyl)ethyl]-1-propyl-1,3-dihydro-2H-indol-2-one 31-8220 can be synthesized by reacting 2,4,5-trimethylphenylacetic acid with propionyl chloride to obtain 2-oxo-2-(2,4,5-trimethylphenyl)ethyl propionate. The propionate is then reacted with 3-amino-1-propanol to obtain the final product, 3-hydroxy-3-[2-oxo-2-(2,4,5-trimethylphenyl)ethyl]-1-propyl-1,3-dihydro-2H-indol-2-one 31-8220.
Scientific Research Applications
3-hydroxy-3-[2-oxo-2-(2,4,5-trimethylphenyl)ethyl]-1-propyl-1,3-dihydro-2H-indol-2-one 31-8220 has been extensively used in scientific research to investigate the role of PKC in various cellular and physiological processes. It has been shown to inhibit the activation of PKC isoforms, including PKCα, PKCβ, PKCγ, PKCδ, PKCε, PKCη, PKCθ, and PKCζ. 3-hydroxy-3-[2-oxo-2-(2,4,5-trimethylphenyl)ethyl]-1-propyl-1,3-dihydro-2H-indol-2-one 31-8220 has been used to study the role of PKC in cancer, cardiovascular diseases, inflammation, and neurological disorders.
properties
Product Name |
3-hydroxy-3-[2-oxo-2-(2,4,5-trimethylphenyl)ethyl]-1-propyl-1,3-dihydro-2H-indol-2-one |
|---|---|
Molecular Formula |
C22H25NO3 |
Molecular Weight |
351.4 g/mol |
IUPAC Name |
3-hydroxy-3-[2-oxo-2-(2,4,5-trimethylphenyl)ethyl]-1-propylindol-2-one |
InChI |
InChI=1S/C22H25NO3/c1-5-10-23-19-9-7-6-8-18(19)22(26,21(23)25)13-20(24)17-12-15(3)14(2)11-16(17)4/h6-9,11-12,26H,5,10,13H2,1-4H3 |
InChI Key |
ULQZRWDCEPQRSW-UHFFFAOYSA-N |
SMILES |
CCCN1C2=CC=CC=C2C(C1=O)(CC(=O)C3=CC(=C(C=C3C)C)C)O |
Canonical SMILES |
CCCN1C2=CC=CC=C2C(C1=O)(CC(=O)C3=C(C=C(C(=C3)C)C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-chloro-3-hydroxy-1-methyl-3-[2-oxo-2-(2,4,5-trimethylphenyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B272089.png)
![5-chloro-3-[2-(2,4-dimethylfuran-3-yl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B272090.png)
![5-chloro-3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B272092.png)

![5-chloro-3-hydroxy-1-methyl-3-[2-(naphthalen-1-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B272095.png)
![5-chloro-3-hydroxy-1-(1-naphthylmethyl)-3-[2-oxo-2-(2-thienyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B272097.png)
![5-chloro-3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1-(1-naphthylmethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B272098.png)
![5-chloro-3-[2-(3,5-dimethyl-1H-pyrazol-4-yl)-2-oxoethyl]-3-hydroxy-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B272100.png)
![5-chloro-3-hydroxy-1-(4-methylbenzyl)-3-{2-oxo-2-[4-(1H-pyrrol-1-yl)phenyl]ethyl}-1,3-dihydro-2H-indol-2-one](/img/structure/B272101.png)
![3-[4-(1,3-benzodioxol-5-yl)-2-oxo-3-butenyl]-5-chloro-3-hydroxy-1-(2-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B272105.png)
![5-chloro-3-hydroxy-1-(2-methylbenzyl)-3-[2-(5-methylfuran-2-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B272106.png)
![5-chloro-3-[(3E)-4-(furan-2-yl)-2-oxobut-3-en-1-yl]-3-hydroxy-1-(2-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B272108.png)
![5-chloro-3-hydroxy-1-(2-methylbenzyl)-3-[2-oxo-2-(thiophen-2-yl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B272109.png)
![5-chloro-3-hydroxy-1-(4-methylbenzyl)-3-[2-oxo-2-(pyridin-3-yl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B272114.png)